molecular formula C20H38O3 B14243370 Ethenyl (12R)-12-hydroxyoctadecanoate CAS No. 185216-12-0

Ethenyl (12R)-12-hydroxyoctadecanoate

Cat. No.: B14243370
CAS No.: 185216-12-0
M. Wt: 326.5 g/mol
InChI Key: DAUXBFDFCKRQAW-LJQANCHMSA-N
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Description

Ethenyl (12R)-12-hydroxyoctadecanoate is an organic compound that features both an ethenyl group and a hydroxyl group attached to an octadecanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl (12R)-12-hydroxyoctadecanoate can be synthesized through esterification reactions involving octadecanoic acid and ethenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the reactants to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethenyl (12R)-12-hydroxyoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

    Reduction: The ethenyl group can be reduced to form an ethyl group, altering the compound’s properties.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Ethenyl (12R)-12-hydroxyoctadecanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethenyl (12R)-12-hydroxyoctadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s activity and interactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethenyl (12S)-12-hydroxyoctadecanoate: Similar structure but with a different stereochemistry at the 12th carbon.

    Ethenyl (12R)-12-hydroxyhexadecanoate: Similar structure but with a shorter carbon chain.

    Ethenyl (12R)-12-hydroxydecanoate: Similar structure but with an even shorter carbon chain.

Uniqueness

Ethenyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the presence of both an ethenyl and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

185216-12-0

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethenyl (12R)-12-hydroxyoctadecanoate

InChI

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h4,19,21H,2-3,5-18H2,1H3/t19-/m1/s1

InChI Key

DAUXBFDFCKRQAW-LJQANCHMSA-N

Isomeric SMILES

CCCCCC[C@H](CCCCCCCCCCC(=O)OC=C)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC=C)O

Origin of Product

United States

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